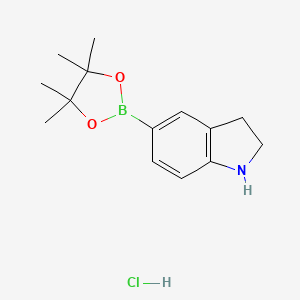

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

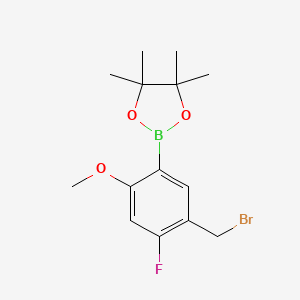

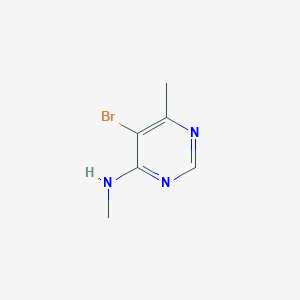

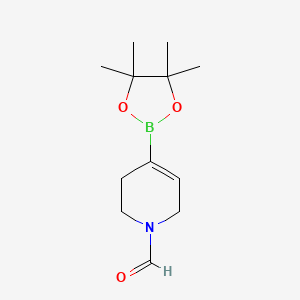

Indoline-5-boronic acid pinacol ester hydrochloride is a chemical compound with the CAS Number: 2096334-46-0 and a linear formula of C14H21BClNO2 . It has a molecular weight of 281.59 .

Synthesis Analysis

Pinacol boronic esters, such as Indoline-5-boronic acid pinacol ester hydrochloride, are highly valuable building blocks in organic synthesis . Protodeboronation of pinacol boronic esters is not well developed, but catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Molecular Structure Analysis

The IUPAC name of this compound is 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline hydrochloride . The InChI code is 1S/C14H20BNO2.ClH/c1-13(2)14(3,4)18-15(17-13)11-5-6-12-10(9-11)7-8-16-12;/h5-6,9,16H,7-8H2,1-4H3;1H .

Physical and Chemical Properties Analysis

Indoline-5-boronic acid pinacol ester hydrochloride is soluble in dichloromethane, ethyl acetate, and methanol . It is stored in a well-ventilated place with the container kept tightly closed .

Aplicaciones Científicas De Investigación

Suzuki Coupling in Organic Synthesis

Indoline-5-boronic acid pinacol ester hydrochloride is significantly utilized in Suzuki coupling reactions. This reaction is vital for connecting organic building blocks in the synthesis of complex molecules. For example, the 2-aminopyrimidine-5-pinacolboronate ester, a similar compound, is used as a starting material in the synthesis of development compounds, demonstrating the importance of these esters in advanced organic synthesis (Zhong et al., 2012).

Catalysis and Synthesis of Substituted Indoles and Indolines

Indoline-5-boronic acid pinacol ester hydrochloride participates in palladium-catalyzed asymmetric three-component coupling reactions. This includes reactions with boronic esters and indoles to form boronate intermediates, which can then react with other compounds like allylic acetates to create substituted indoles and indolines with high selectivity and enantioselectivity (Panda & Ready, 2017).

Analytical Challenges and Solutions

In pharmaceutical research, the analysis of boronic acid and boronic pinacol ester functionalized compounds, including Indoline-5-boronic acid pinacol ester hydrochloride, presents analytical challenges. These compounds are susceptible to on-column hydrolysis during liquid chromatography, complicating purity analysis. Research has been conducted to develop fast liquid chromatography methods that minimize on-column hydrolysis, thus enhancing the analytical techniques for these compounds in pharmaceutical contexts (Duran et al., 2006).

Photoinduced Borylation

Boronic acids and esters, including Indoline-5-boronic acid pinacol ester hydrochloride, are crucial in the field of synthetic organic chemistry, drug discovery, and catalysis. Research has developed metal- and additive-free methods for the synthesis of boronic acids and esters through photoinduced borylation, which is significant for creating materials with low levels of transition metal contamination (Mfuh et al., 2017).

Hydroboration Reactions

The compound is also significant in hydroboration reactions of alkynes. These reactions have been performed without metal catalysts and under solvent-free conditions, emphasizing the compound's versatility and the environmentally friendly nature of these methods (Gioia et al., 2020).

Mecanismo De Acción

Target of Action

Similar compounds are known to be involved in borylation reactions, particularly at the benzylic c-h bond of alkylbenzenes .

Mode of Action

The compound interacts with its targets through a process known as borylation. In the presence of a palladium catalyst, it can form pinacol benzyl boronate . It can also participate in hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .

Biochemical Pathways

The compound is involved in the borylation pathway, which is a key process in the synthesis of organoboron compounds . These compounds are important in organic synthesis and medicinal chemistry due to their unique reactivity and selectivity.

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on the specific reactions it is involved in. For instance, in borylation reactions, the compound can contribute to the formation of new carbon-boron bonds .

Action Environment

Environmental factors such as temperature, pH, and the presence of catalysts can influence the compound’s action, efficacy, and stability . For example, the compound’s borylation activity may be enhanced in the presence of a palladium catalyst .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

Análisis Bioquímico

Biochemical Properties

The compound 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline hydrochloride is known to participate in borylation reactions . It can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also participate in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . These reactions suggest that the compound may interact with enzymes and proteins involved in these processes, although specific interactions have not been reported in the literature.

Molecular Mechanism

The molecular mechanism of action of this compound is largely related to its role in borylation and hydroboration reactions It may bind to enzymes or other biomolecules involved in these reactions, potentially leading to enzyme inhibition or activation and changes in gene expression

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. It is known to participate in borylation and hydroboration reactions , which suggests it may interact with enzymes or cofactors involved in these pathways

Propiedades

IUPAC Name |

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BNO2.ClH/c1-13(2)14(3,4)18-15(17-13)11-5-6-12-10(9-11)7-8-16-12;/h5-6,9,16H,7-8H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTRRYGMRLGGOGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NCC3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-Methoxy-5-methylphenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B6330438.png)

![(4-Chlorocarbonyl-[1,2,3]thiadiazol-5-yl)-carbamic acid ethyl ester](/img/structure/B6330441.png)

amine hydrochloride](/img/structure/B6330454.png)